molecular formula C17H20N2O4 B2859148 Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate CAS No. 2361658-49-1

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate

Cat. No. B2859148
CAS RN: 2361658-49-1
M. Wt: 316.357
InChI Key: LAQOJSAWVBNMKP-VOTSOKGWSA-N
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Description

“Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate” is a chemical compound. It is similar to “tert-Butyl 2- ((2- (2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate”, which is a PROTAC linker featuring a thalidomide analogue, a hydrophilic PEG spacer, and a t-butyl ester . It is also similar to "tert-butyl allyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate" .


Synthesis Analysis

The synthesis of similar compounds involves substitution reactions . For example, “tert-Butyl 2- (1,3-dioxoisoindolin-2-yl)acetate” is synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure of “tert-butyl allyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate” is represented by the Inchi Code "1S/C16H18N2O4/c1-5-10-17 (15 (21)22-16 (2,3)4)18-13 (19)11-8-6-7-9-12 (11)14 (18)20/h5-9H,1,10H2,2-4H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 263.25 . The storage temperature is room temperature in an inert atmosphere .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are structurally similar to your compound, have been used in the synthesis of various pharmaceuticals . Understanding the structure-activity relationships and biological properties of these derivatives could unlock their potential as therapeutic agents .

Herbicides

These compounds have also found use in the production of herbicides . Their unique chemical structure can interact with plant biology in ways that make them effective at controlling unwanted vegetation .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique optical properties, making them useful in the production of colorants and dyes .

Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in polymer synthesis . They can improve the properties of the resulting polymers, making them more suitable for various applications .

Organic Synthesis

These compounds have been used as intermediates in organic synthesis . Their reactivity and diverse substitution patterns make them useful in the construction of complex organic molecules .

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have been used in the production of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, from eyewear to security inks .

Synthesis of Biologically Active Natural Products

Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a compound structurally similar to your compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Cytotoxic Activity Against Several Human Carcinoma Cell Lines

®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, another similar compound, is a key intermediate of the natural product jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines .

Mechanism of Action

The mechanism of action for similar compounds involves the recruitment of E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein .

Safety and Hazards

The safety and hazards associated with similar compounds include a warning signal word. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-10-6-7-11-19-14(20)12-8-4-5-9-13(12)15(19)21/h4-9H,10-11H2,1-3H3,(H,18,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQOJSAWVBNMKP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate

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